N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine derivative, followed by the formation of the quinazoline core. The final step involves the coupling of the piperidine and quinazoline moieties under specific reaction conditions, such as the use of ethanol and tetrahydrofuran (THF) as solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or THF.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . This modulation can lead to enhanced cognitive functions and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetohydrazide: Another piperidine derivative with similar structural features.
N-(1-benzylpiperidin-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide: Shares the piperidine moiety but has a different core structure.
Uniqueness
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C26H32N4O3 |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C26H32N4O3/c1-2-3-7-14-30-25(32)22-11-10-20(17-23(22)28-26(30)33)24(31)27-21-12-15-29(16-13-21)18-19-8-5-4-6-9-19/h4-6,8-11,17,21H,2-3,7,12-16,18H2,1H3,(H,27,31)(H,28,33) |
InChI Key |
PEBORZDYWDFSMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NC1=O |
Origin of Product |
United States |
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